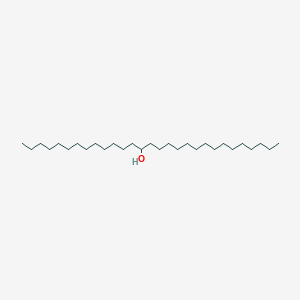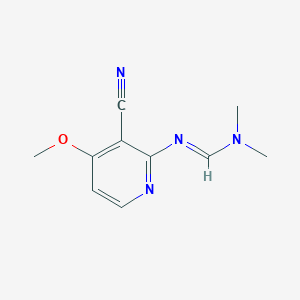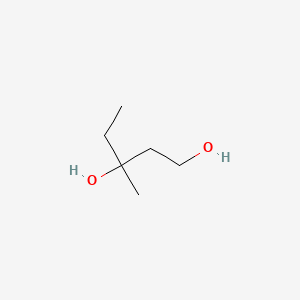
Nonacosan-14-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosan-14-ol is a long-chain secondary alcohol with the molecular formula C29H60OThis compound is typically found in the epicuticular waxes of plants, where it plays a role in reducing water loss and providing protection against environmental stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosan-14-ol can be synthesized through various methods, including the reduction of nonacosan-14-one using reducing agents such as lithium aluminum hydride. Another method involves the hydroboration-oxidation of nonacosene .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form nonacosan-14-one.
Reduction: The compound can be reduced back to nonacosane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: Nonacosan-14-one.
Reduction: Nonacosane.
Substitution: Esters of this compound.
Scientific Research Applications
Nonacosan-14-ol has several applications in scientific research:
Mechanism of Action
Nonacosan-14-ol exerts its effects primarily through its physical properties. In plants, it forms part of the epicuticular wax layer, which acts as a barrier to water loss and protects against environmental stressors. The compound’s long hydrophobic chain helps to create a water-repellent surface . The molecular targets and pathways involved in its action are primarily related to its role in the structural integrity of plant cuticles .
Comparison with Similar Compounds
Nonacosan-10-ol: Another long-chain secondary alcohol found in plant waxes.
Hentriacontan-14-ol: A similar compound with a longer carbon chain.
Uniqueness: Nonacosan-14-ol is unique due to its specific position of the hydroxyl group on the 14th carbon, which influences its physical and chemical properties. This positional specificity affects its role in forming epicuticular wax structures and its interactions with other molecules .
Properties
IUPAC Name |
nonacosan-14-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXCBXEUEQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541316 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34394-12-2 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B3051465.png)






